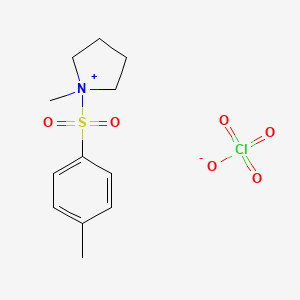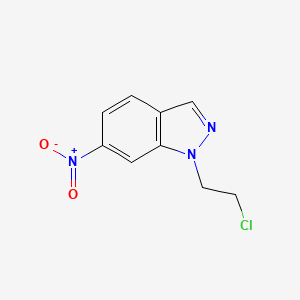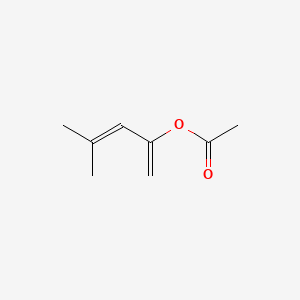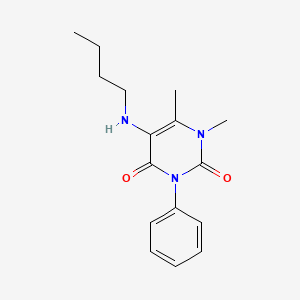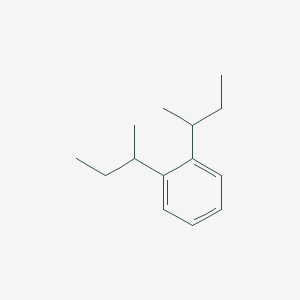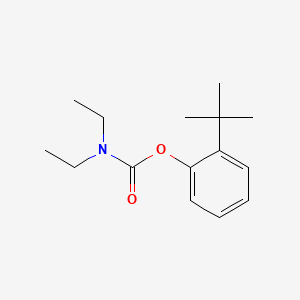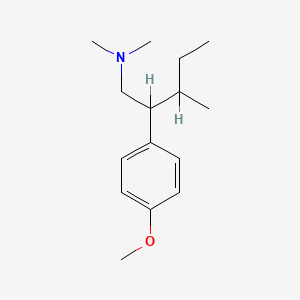
beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine: is a complex organic compound with a unique structure that includes a phenethylamine backbone substituted with a beta-sec-butyl group, N,N-dimethyl groups, and a p-methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a phenethylamine derivative with sec-butyl halides under basic conditions, followed by methylation of the amine groups using methyl iodide or dimethyl sulfate. The methoxy group can be introduced via methylation of a hydroxy precursor using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions of phenethylamine derivatives with biological systems, including receptor binding and enzyme inhibition.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific receptors or enzymes, leveraging the compound’s structural features to enhance efficacy and selectivity.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.
作用機序
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-p-methoxyphenethylamine: Lacks the beta-sec-butyl group, resulting in different chemical properties and reactivity.
Beta-sec-Butyl-N,N-dimethylphenethylamine: Lacks the p-methoxy group, affecting its interaction with biological targets.
N,N-Dimethylphenethylamine: Lacks both the beta-sec-butyl and p-methoxy groups, making it less complex and versatile.
Uniqueness
Beta-sec-Butyl-N,N-dimethyl-p-methoxyphenethylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
33132-76-2 |
|---|---|
分子式 |
C15H25NO |
分子量 |
235.36 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H25NO/c1-6-12(2)15(11-16(3)4)13-7-9-14(17-5)10-8-13/h7-10,12,15H,6,11H2,1-5H3 |
InChIキー |
RSNQCXRFOIGGDJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN(C)C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


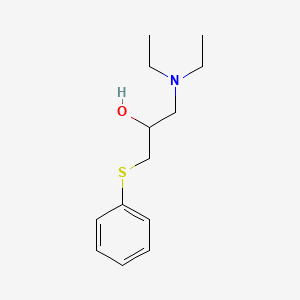
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
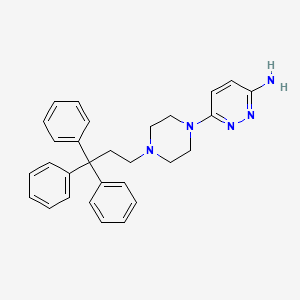
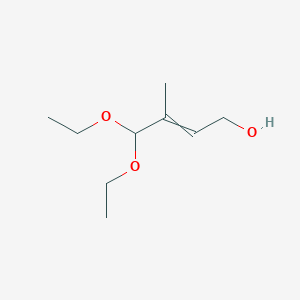
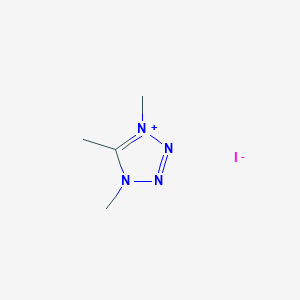
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)

